N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5 and a benzothiophene-3-carboxamide moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-2-18-13-16-15-12(20-13)14-11(17)9-7-19-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQQZEROSCIZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154346 | |
| Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717859-77-3 | |
| Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717859-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the benzothiophene core. One common synthetic route includes the reaction of ethylsulfanyl-substituted hydrazine with carbon disulfide to form the thiadiazole ring, which is then coupled with a benzothiophene derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The benzothiophene moiety can enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The compound’s uniqueness lies in its fusion of a thiadiazole and benzothiophene. Comparisons with structurally analogous compounds reveal key differences:
Substituent Effects on Bioactivity
Molecular Weight and Reactivity
The target compound’s molecular weight (~333–350 g/mol, extrapolated from ) falls within the optimal range for drug-likeness. In contrast, bulkier derivatives like N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide () exhibit higher molecular weights (>400 g/mol), which may limit bioavailability .
Pharmacological Potential and Mechanisms
Anticancer Activity
Thiadiazole derivatives are well-documented for anticancer properties. For example, compounds in (e.g., N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide) induce apoptosis via pro-oxidant effects. The target compound’s benzothiophene moiety may enhance DNA intercalation or topoisomerase inhibition compared to furan-based analogs .
Antimicrobial Properties
and highlight thiadiazole derivatives with phenyl sulfides or fluorophenyl groups showing broad-spectrum antimicrobial activity. The ethylsulfanyl group in the target compound may improve membrane penetration, while the benzothiophene could disrupt bacterial biofilms .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 515859-30-0
- Molecular Formula : C13H15N3OS3
- Molecular Weight : 325.47 g/mol
Anticancer Activity
Recent studies have demonstrated the promising anticancer activity of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Case Study: Anticancer Evaluation
A study reported that a related compound exhibited significant cytotoxicity with IC50 values of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells . Although specific IC50 values for the target compound are not yet published, its structural similarities suggest comparable activity.
| Cell Line | IC50 Value (mmol/L) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes and receptors. The presence of the benzothiophene moiety enhances hydrophobic interactions, potentially increasing binding affinity to biological targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its substituents:
- Thiadiazole Ring : Acts as a pharmacophore contributing to bioactivity.
- Benzothiophene Moiety : Enhances hydrophobic interactions.
- Ethylsulfanyl Group : May influence solubility and permeability.
Q & A
What are the standard synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide?
The synthesis typically involves multi-step reactions starting with thiosemicarbazide and carbon disulfide to form the thiadiazole core, followed by substitution with ethylsulfanyl groups and coupling to the benzothiophene-carboxamide moiety. Key steps include cyclization under reflux with POCl₃ (90°C, 3 hours) and purification via recrystallization (DMSO/water mixtures) . Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical to avoid by-products like sulfoxides during oxidation steps .
How can spectroscopic techniques validate the structural integrity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and stereochemistry, while IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H stretches at ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and spatial conformation validation . For example, intramolecular C–H···N hydrogen bonds observed in crystallography ensure planar ring conformations .
What biological screening assays are appropriate for evaluating its therapeutic potential?
Standard assays include:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- DNA interaction : Gel electrophoresis or ethidium bromide displacement assays to assess intercalation or groove binding .
Contradictions in activity data (e.g., varying IC₅₀ across studies) often arise from assay conditions (pH, solvent DMSO% ≤1%) or cell line variability .
How do structural modifications of the thiadiazole ring impact bioactivity?
Substituents at the 5-position (e.g., ethylsulfanyl vs. phenyl groups) alter electron density, affecting binding to hydrophobic enzyme pockets. For instance, replacing ethylsulfanyl with trifluoromethyl groups enhances metabolic stability but may reduce solubility . Comparative studies with analogs like N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl] derivatives show modulated DNA-binding affinity due to steric effects .
What strategies mitigate solubility challenges during in vitro testing?
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without disrupting assay integrity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide moiety, which cleave in physiological conditions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
How can researchers resolve contradictions in reported enzyme inhibition data?
- Standardize assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial) and substrate concentrations.
- Control for redox interference : Thiadiazoles may react with assay reagents (e.g., MTT), leading to false positives; validate via orthogonal methods like HPLC .
- Molecular docking : Compare binding poses across analogs to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
What are the key considerations for optimizing reaction yields in large-scale synthesis?
- Catalyst selection : Triethylamine or DMAP accelerates acylations and substitutions .
- Temperature control : Slow addition of POCl₃ during cyclization prevents exothermic side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials .
How does the ethylsulfanyl group influence metabolic stability?
The ethylsulfanyl moiety undergoes hepatic oxidation to sulfoxides/sulfones, which can be tracked via LC-MS metabolomic studies. Introducing electron-withdrawing groups (e.g., CF₃) adjacent to the sulfur atom slows oxidation, extending half-life in pharmacokinetic studies .
What computational methods predict binding affinity to biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized analogs .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
How can researchers address discrepancies in cytotoxicity data across cancer cell lines?
- Genomic profiling : Compare expression levels of target enzymes (e.g., topoisomerase II) in sensitive vs. resistant cell lines .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to identify additive effects .
- Apoptosis assays : Use Annexin V/PI staining to distinguish necrosis from programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
